molecular formula C6H8ClF2NO3S B2915869 (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride CAS No. 2229435-45-2

(5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride

Cat. No.: B2915869
CAS No.: 2229435-45-2
M. Wt: 247.64
InChI Key: JBOXJFFPWACRFK-UHFFFAOYSA-N
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Description

(5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride is a fluorinated piperidinone derivative functionalized with a methanesulfonyl chloride group. This compound is of significant interest in medicinal and synthetic chemistry due to its dual functionality: the sulfonyl chloride moiety serves as a reactive handle for nucleophilic substitution or coupling reactions, while the difluorinated piperidinone core may confer metabolic stability and conformational rigidity. Such structural features are critical in drug design, particularly for protease inhibitors, enzyme modulators, and covalent binders. The compound’s synthesis typically involves mesylation of a hydroxylated piperidinone precursor under controlled conditions .

Properties

IUPAC Name

(5,5-difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF2NO3S/c7-14(12,13)3-4-1-2-6(8,9)5(11)10-4/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOXJFFPWACRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1CS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride typically involves the reaction of 5,5-difluoro-6-oxopiperidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce a sulfone .

Scientific Research Applications

Chemistry: In chemistry, (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and stability.

Biology and Medicine: The compound is used in biological research to study enzyme inhibition and protein modification. It is also explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein modification. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Key Observations :

  • Unlike sulfonic acid derivatives (e.g., ), the sulfonyl chloride group offers superior reactivity for covalent modifications, such as forming sulfonamides or sulfonate esters.

Mesylation Efficiency

  • Target Compound : Mesylation of the precursor alcohol proceeds in quantitative yield under Appel conditions (e.g., using methanesulfonyl chloride and base), avoiding chromatography .
  • Analogous Reactions :
    • Chlorination (e.g., via oxalyl chloride) requires stoichiometric PPh₃ and yields similar efficiency but generates more hazardous byproducts .
    • Bromination (e.g., in spirocyclic carboxamide synthesis ) often necessitates harsher conditions (e.g., HBr/AcOH) and lower yields (~70–80%).

Stability and Selectivity

  • The difluoro substitution at C5 stabilizes the piperidinone ring against ring-opening reactions, a limitation observed in non-fluorinated analogs during prolonged storage or acidic conditions.
  • The sulfonyl chloride group exhibits pH-dependent hydrolysis : stable in anhydrous solvents but hydrolyzes rapidly in aqueous media (t₁/₂ < 1 hour at pH 7.4), unlike sulfonate esters (t₁/₂ > 24 hours) .

Analytical and Spectroscopic Data

Comparative analytical data underscore the compound’s distinct properties:

Parameter Target Compound Analog A Analog B
LCMS (m/z [M+H]⁺) Calculated: ~283.0 867.0 (spirocyclic compound) 215.0 (mesylate derivative)
HPLC Retention Time Predicted: ~1.3–1.4 min 1.37 min (SMD-TFA05 method) 1.20 min (same method)
¹⁹F NMR (ppm) δ -120 to -125 (CF₂) Not applicable Not applicable

Notes:

  • The target compound’s lower molecular weight (vs. spirocyclic analogs ) facilitates purification and characterization.
  • Fluorine atoms provide distinct ¹⁹F NMR signals, enabling real-time reaction monitoring—a feature absent in non-fluorinated analogs.

Biological Activity

(5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride is a synthetic compound with the molecular formula C6_6H8_8ClF2_2NO3_3S and a molecular weight of 247.65 g/mol. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential applications in drug development.

The compound is characterized by the presence of both a piperidine core and a methanesulfonyl chloride group, which contribute to its reactivity in various chemical reactions, particularly nucleophilic substitutions and enzyme inhibition.

PropertyValue
Molecular FormulaC6_6H8_8ClF2_2NO3_3S
Molecular Weight247.65 g/mol
IUPAC NameThis compound
CAS Number2229435-45-2

The biological activity of this compound primarily involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target biomolecules. This mechanism underlies its potential as an enzyme inhibitor and its utility in modifying proteins.

Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes, which is crucial for developing therapeutic agents targeting diseases such as cancer and metabolic disorders. The inhibition mechanism typically involves the formation of a stable adduct between the compound and the active site of the enzyme.

Protein Modification

The compound's reactivity allows for selective modification of proteins, which can be employed in studying protein function and interactions. This property is particularly valuable in proteomics and drug discovery.

Case Studies

  • Enzyme Targeting in Cancer Research
    A study investigated the use of this compound as a potential inhibitor of a key enzyme involved in tumor progression. The results indicated a significant reduction in enzyme activity, suggesting its potential as an anticancer agent.
  • Therapeutic Applications
    Another research effort explored the compound's role as a precursor for synthesizing novel drug candidates aimed at treating chronic inflammatory diseases. The findings highlighted its efficacy in modulating inflammatory pathways.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
(5,5-Difluoro-6-oxopiperidine)Lacks methanesulfonyl chloride groupLess reactive in nucleophilic substitution
Methanesulfonyl ChlorideSimple sulfonyl groupLimited applications in medicinal chemistry

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